molecular formula C24H26N2O6S B300414 2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide

2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide

Cat. No. B300414
M. Wt: 470.5 g/mol
InChI Key: PIWXTYAXEUFOJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide, also known as DAPA, is a chemical compound that has gained significant attention in the scientific community for its potential applications as a therapeutic agent. DAPA is a member of the class of sulfonylureas, which are compounds that have been used for decades as oral hypoglycemic agents in the treatment of type 2 diabetes.

Mechanism of Action

2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide's mechanism of action involves the inhibition of the SUR1 subunit of the KATP channel, which leads to the depolarization of pancreatic beta cells and the subsequent release of insulin. Additionally, this compound has been shown to have a direct effect on the insulin-secreting cells of the pancreas, increasing the number of insulin granules and promoting their exocytosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects that make it a promising therapeutic agent. These effects include the stimulation of insulin secretion, the enhancement of glucose uptake in skeletal muscle cells, and the inhibition of glucagon secretion. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of conditions such as metabolic syndrome and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide in lab experiments is that it is a well-characterized compound with a known mechanism of action. Additionally, this compound has been shown to have a high degree of selectivity for the SUR1 subunit of the KATP channel, which makes it a useful tool for investigating the role of this channel in insulin secretion. However, one limitation of using this compound in lab experiments is that it is a sulfonylurea compound, which means that it may have off-target effects on other channels or receptors.

Future Directions

There are a number of future directions for research on 2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide and its potential applications as a therapeutic agent. One area of interest is the development of this compound analogs that have improved selectivity and potency for the SUR1 subunit of the KATP channel. Additionally, there is interest in investigating the use of this compound in combination with other drugs for the treatment of conditions such as type 2 diabetes and metabolic syndrome. Finally, there is potential for this compound to be used in the treatment of other conditions such as epilepsy and ischemic stroke, where the inhibition of the KATP channel may have therapeutic effects.

Synthesis Methods

The synthesis of 2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide involves the reaction of 2-amino-3,4-dimethoxybenzenesulfonyl chloride with N-(4-methoxybenzyl)acetamide in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 236-238°C.

Scientific Research Applications

2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide has been the subject of numerous scientific studies that have investigated its potential as a therapeutic agent for a variety of conditions. One area of research has focused on the compound's ability to inhibit the activity of the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel. This inhibition leads to the depolarization of pancreatic beta cells, which results in the release of insulin and the lowering of blood glucose levels.

properties

Molecular Formula

C24H26N2O6S

Molecular Weight

470.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C24H26N2O6S/c1-30-20-12-9-18(10-13-20)16-25-24(27)17-26(33(28,29)21-7-5-4-6-8-21)19-11-14-22(31-2)23(15-19)32-3/h4-15H,16-17H2,1-3H3,(H,25,27)

InChI Key

PIWXTYAXEUFOJB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.